Cas no 2229400-72-8 (O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine is a specialized organic compound featuring a cyclopropylmethyl-hydroxylamine moiety linked to a substituted aromatic ring. Its unique structure, incorporating both methoxy and methyl substituents on the phenyl ring, enhances steric and electronic properties, making it valuable for synthetic applications in medicinal chemistry and agrochemical research. The cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target interactions. This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of bioactive derivatives. Its stability and functional group compatibility further support its utility in multi-step organic transformations.
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine structure
2229400-72-8 structure
商品名:O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine
CAS番号:2229400-72-8
MF:C13H19NO3
メガワット:237.294863939285
CID:6111272
PubChem ID:165666659

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine
    • 2229400-72-8
    • O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
    • EN300-1734286
    • インチ: 1S/C13H19NO3/c1-9-6-10(15-2)12(11(7-9)16-3)13(4-5-13)8-17-14/h6-7H,4-5,8,14H2,1-3H3
    • InChIKey: DQZXAPZGAMSHBZ-UHFFFAOYSA-N
    • ほほえんだ: O(CC1(C2C(=CC(C)=CC=2OC)OC)CC1)N

計算された属性

  • せいみつぶんしりょう: 237.13649347g/mol
  • どういたいしつりょう: 237.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 53.7Ų

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734286-0.25g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
0.25g
$1381.0 2023-09-20
Enamine
EN300-1734286-0.05g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
0.05g
$1261.0 2023-09-20
Enamine
EN300-1734286-1.0g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
1g
$1500.0 2023-06-04
Enamine
EN300-1734286-1g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
1g
$1500.0 2023-09-20
Enamine
EN300-1734286-5g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
5g
$4349.0 2023-09-20
Enamine
EN300-1734286-5.0g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
5g
$4349.0 2023-06-04
Enamine
EN300-1734286-10.0g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
10g
$6450.0 2023-06-04
Enamine
EN300-1734286-2.5g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
2.5g
$2940.0 2023-09-20
Enamine
EN300-1734286-0.1g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
0.1g
$1320.0 2023-09-20
Enamine
EN300-1734286-0.5g
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
2229400-72-8
0.5g
$1440.0 2023-09-20

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 関連文献

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamineに関する追加情報

Introduction to O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2229400-72-8)

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine, identified by its CAS number 2229400-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a cyclopropylmethyl moiety attached to a phenyl ring substituted with methoxy groups at the 2 and 6 positions, as well as a hydroxylamine functional group at the other end. The unique structural features of this molecule make it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.

The< strong>dimethoxy-4-methylphenyl moiety in the molecular structure contributes to the compound's solubility and reactivity, which are critical factors in drug design. The presence of methoxy groups enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, the cyclopropylmethyl group introduces rigidity to the structure, which can improve binding affinity to biological targets. These characteristics make O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine an attractive scaffold for further derivatization and optimization.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The< strong>hydroxylamine functional group in O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine is particularly noteworthy, as it can serve as a reactive site for covalent bond formation with biological targets. This property is exploited in the design of protease inhibitors and kinase inhibitors, which are crucial in treating conditions such as cancer and inflammatory diseases. The< strong>cyclopropylmethyl group further enhances the compound's potential by providing a stable core structure that can be modified without compromising its overall integrity.

The pharmaceutical industry has been actively exploring novel analogs of known drugs to improve efficacy and reduce side effects. O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine represents a promising lead compound that could be further developed into a new generation of therapeutic agents. Its unique structural features offer multiple opportunities for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, replacing or adding functional groups to the< strong>cyclopropylmethyl or< strong>dimethoxy-4-methylphenyl moieties could alter its binding affinity, metabolic stability, and pharmacokinetic profile.

The synthesis of O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropylmethyl moiety efficiently. The introduction of the< strong>hydroxylamine group is typically achieved through nucleophilic substitution or reduction reactions, depending on the synthetic route chosen. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

In vitro studies have demonstrated that O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine exhibits interesting biological activity against several targets of therapeutic interest. For example, preliminary data suggest that it may inhibit specific kinases involved in cancer cell proliferation. Additionally, its ability to form covalent bonds with proteins makes it a valuable tool for developing probes that can be used to study enzyme mechanisms and protein interactions. These findings highlight its potential as a lead compound for drug discovery programs targeting oncological and inflammatory diseases.

The development of novel drug candidates is often hampered by issues related to bioavailability and toxicity. However, O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine's favorable pharmacokinetic properties make it an attractive candidate for further investigation. Its lipophilicity ensures good membrane permeability, while its hydroxylamine group allows for interactions with biological targets without excessive toxicity. Further studies are needed to fully characterize its pharmacological profile and identify potential side effects before it can be considered for clinical development.

The future prospects of O-{1-(2,6-)cyclo>ydro>ydro>ydro>ydro>ydro>ydro>ydro>ydro>ydroxlamine CAS No.>2229400 72 8 is excitingly promising. As research continues, new derivatives and analogs of this compound are expected to emerge, offering fresh insights into disease mechanisms and therapeutic strategies. The combination of structural versatility and biological activity makes it a cornerstone in modern medicinal chemistry. By leveraging advanced synthetic methods and computational tools, scientists are poised to unlock its full potential, leading to breakthroughs that could transform patient care.

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